molecular formula C20H23N5O6S B1666447 Azlocillin CAS No. 37091-66-0

Azlocillin

Cat. No. B1666447
CAS RN: 37091-66-0
M. Wt: 461.5 g/mol
InChI Key: JTWOMNBEOCYFNV-NFFDBFGFSA-N
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Description

Azlocillin is a semisynthetic ampicillin-derived acylureido penicillin . It has an extended spectrum of activity and greater in vitro potency than the carboxy penicillins . It is effective against a broad spectrum of bacteria, including Pseudomonas aeruginosa and enterococci .


Synthesis Analysis

Azlocillin synthesis involves activation of the substituted phenylglycine analogue with 1,3-dimethyl-2-chloro-1-imidazolinium chloride and then condensation with 6-APA .


Molecular Structure Analysis

Azlocillin has a molecular formula of C20H23N5O6S and a molar mass of 461.49 g·mol−1 . Its IUPAC name is (2S,5R,6R)-3,3-dimethyl-7-oxo-6-{[(2R)-2-{[(2-oxoimidazolidin-1-yl)carbonyl]amino}-2-phenylacetyl]amino}-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid .


Chemical Reactions Analysis

Azlocillin is similar to mezlocillin and piperacillin, exhibiting an extended spectrum of activity and in vitro potency greater than that of the carboxy penicillins . It is effective against a broad spectrum of bacteria, including Pseudomonas aeruginosa and enterococci .


Physical And Chemical Properties Analysis

Azlocillin is not significantly absorbed from the gastrointestinal tract . It is 20 to 46% bound to plasma proteins and is eliminated predominantly by renal mechanisms . It also undergoes biotransformation within body tissues and intraintestinal degradation by bowel bacteria, with high concentrations found in bile .

Scientific Research Applications

Pharmacokinetics in Neonates

A 2019 study by Zhao and the TINN-Global Study Group evaluated azlocillin's pharmacokinetics in neonates, aiming to optimize dosing regimens for improved treatment in this vulnerable population. The research used high-performance liquid chromatography and Monte Carlo simulation to determine optimal dosing intervals for effective treatment in newborns, considering factors like weight and age (Zhao & TINN-Global Study Group, 2019).

Quantitative Determination Methods

Karpova et al. (2019) developed a kinetic spectrophotometric method for the quantitative determination of azlocillin in solutions. This method enhances the accuracy of quantifying azlocillin concentrations, crucial for research and clinical applications (Karpova, Blazheyevskiy, Mozgova, & Ivashura, 2019).

Detection in Waste Water

Chinnappan et al. (2020) developed a voltammetric aptasensor for the detection of azlocillin in wastewater, addressing the environmental and health concerns associated with antibiotic residues. This sensor used DNA aptamers for high selectivity and sensitivity, demonstrating the potential for environmental monitoring of antibiotic pollution (Chinnappan, Eissa, Alotaibi, Siddiqua, Alsager, & Zourob, 2020).

Solubility and Thermodynamic Properties

Zhang et al. (2019) investigated the solubility of azlocillin in various solvents, providing insights into its chemical properties. This research is vital for understanding azlocillin's stability and behavior in different pharmaceutical formulations (Zhang, Wang, Huang, Meng, Luo, Li, Sakoth, & Hao, 2019).

Antibacterial Activity Enhancement

Alizadeh et al. (2017) explored the enhanced antibacterial effect of azlocillin when conjugated with silver nanoparticles against Pseudomonas aeruginosa. This study demonstrated the potential for developing more effective antibacterial agents through nanotechnology (Alizadeh, Salouti, Alizadeh, Kazemizadeh, Safari, & Mahmazi, 2017).

properties

IUPAC Name

(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[[(2R)-2-[(2-oxoimidazolidine-1-carbonyl)amino]-2-phenylacetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O6S/c1-20(2)13(17(28)29)25-15(27)12(16(25)32-20)22-14(26)11(10-6-4-3-5-7-10)23-19(31)24-9-8-21-18(24)30/h3-7,11-13,16H,8-9H2,1-2H3,(H,21,30)(H,22,26)(H,23,31)(H,28,29)/t11-,12-,13+,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTWOMNBEOCYFNV-NFFDBFGFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)N4CCNC4=O)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)NC(=O)N4CCNC4=O)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1022639
Record name Azlocillin
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Molecular Weight

461.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Azlocillin
Source Human Metabolome Database (HMDB)
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Solubility

Sodium salt is soluble in water (50 mg/ml), 2.33e-01 g/L
Record name Azlocillin
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Mechanism of Action

By binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, azlocillin inhibits the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins; it is possible that azlocillin interferes with an autolysin inhibitor.
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Product Name

Azlocillin

CAS RN

37091-66-0, 37091-65-9
Record name Azlocillin
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Record name Sodium [2S-[2α,5α,6β(S*)]]-3,3-dimethyl-7-oxo-6-[[[[(2-oxoimidazolidin-1-yl)carbonyl]amino]phenylacetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
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Record name Azlocillin
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Record name Azlocillin
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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